1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione

Description

BenchChem offers high-quality 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1-oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-9(14-11(15)7-8-12(14)16)13(17)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTSYQATORYQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)N2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

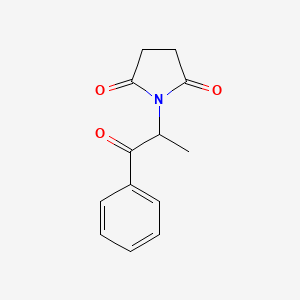

chemical structure of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione

An In-depth Technical Guide: 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione is a fascinating hybrid molecule that merges the structural backbone of a synthetic cathinone with the pharmacologically versatile pyrrolidine-2,5-dione (succinimide) moiety. This unique combination presents a compelling target for neurological and psychiatric drug discovery. The cathinone core is a well-established psychostimulant pharmacophore, while the succinimide ring is a privileged scaffold found in numerous approved drugs with anticonvulsant, anti-inflammatory, and antidepressant properties.[1][2][3][4] This guide provides a comprehensive technical overview of its chemical identity, a robust protocol for its synthesis and characterization, and an expert analysis of its potential pharmacological applications, positioning it as a novel candidate for developing next-generation therapeutics.

Molecular Identity and Physicochemical Profile

The foundational step in evaluating any novel compound is to establish its precise chemical identity and understand its physicochemical properties, which govern its behavior in biological systems.

Chemical Structure

The molecule's structure, identified by CAS Number 96679-45-7, consists of a propiophenone core with a methyl group and a succinimide ring attached to the alpha-carbon.[5] This arrangement is critical to its classification as a derivative of both cathinone and succinimide.

Caption: Chemical structure of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione.

Core Chemical Identifiers

A summary of the essential identifiers for this compound is provided below for unambiguous reference in research and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | 1-(1-oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione | --- |

| CAS Number | 96679-45-7 | [5] |

| Molecular Formula | C₁₃H₁₃NO₃ | [5] |

| Molecular Weight | 231.25 g/mol | [5][6] |

| SMILES String | O=C(CC1)N(C(C)C(C2=CC=CC=C2)=O)C1=O | [5] |

| InChI Key | KXTSYQATORYQIH-UHFFFAOYSA-N | [6] |

Physicochemical and Computational Data

These computed properties are crucial for predicting the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and its potential as a drug candidate.

| Property | Value | Significance |

| Topological Polar Surface Area (TPSA) | 54.45 Ų | Predicts membrane permeability and oral bioavailability. |

| LogP (Octanol-Water Partition Coeff.) | 1.4068 | Indicates moderate lipophilicity, favorable for CNS penetration. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding. |

| Hydrogen Bond Donors | 0 | Affects solubility and binding interactions. |

| Rotatable Bonds | 3 | Relates to conformational flexibility and binding affinity. |

| (Data sourced from ChemScene)[5] |

Synthesis and Characterization

A reliable and reproducible synthetic route is paramount for further investigation. The proposed synthesis is a logical two-step process based on established organic chemistry principles for forming N-substituted imides.

Synthetic Workflow

The synthesis leverages the nucleophilicity of the primary amine in cathinone (2-amino-1-phenylpropan-1-one) to attack succinic anhydride, followed by a dehydration-mediated cyclization to form the thermodynamically stable five-membered imide ring.

Caption: Proposed two-step synthesis workflow for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is designed to be self-validating, with purification and subsequent characterization confirming the successful synthesis.

Materials:

-

2-amino-1-phenylpropan-1-one hydrochloride

-

Succinic anhydride

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Acetic anhydride

-

Sodium acetate, anhydrous

-

Ethanol

-

Deionized water

Procedure:

-

Amine Free-Basing and Amidation (Step 1):

-

In a round-bottom flask, suspend 2-amino-1-phenylpropan-1-one hydrochloride (1.0 eq) in anhydrous THF.

-

Add triethylamine (1.1 eq) dropwise while stirring to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.

-

Add succinic anhydride (1.05 eq) portion-wise to the solution. Causality Note: Portion-wise addition controls the initial exothermic reaction.

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by TLC (Thin Layer Chromatography) until the starting amine is consumed.

-

Filter the mixture to remove triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure to obtain the crude succinamic acid intermediate.

-

-

Dehydrative Cyclization (Step 2):

-

To the crude intermediate, add acetic anhydride (3.0 eq) and anhydrous sodium acetate (0.2 eq). Causality Note: Acetic anhydride acts as both the solvent and the dehydrating agent, while sodium acetate catalyzes the intramolecular cyclization.

-

Heat the mixture to reflux (approx. 100-120°C) for 2-3 hours.

-

Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water with vigorous stirring to precipitate the crude product and quench excess acetic anhydride.

-

Filter the resulting solid, wash thoroughly with cold water, and air dry.

-

-

Purification:

-

Recrystallize the crude solid from a hot ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow to cool slowly to form pure crystals.

-

Collect the crystals by vacuum filtration and dry in a vacuum oven at 40°C.

-

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical quality control step.

Caption: Workflow for the analytical validation of the synthesized compound.

Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the final product.

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Prep: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

-

Acceptance Criteria: A pure sample should exhibit a single major peak, with purity calculated as >98% by peak area integration.

Pharmacological Context and Therapeutic Potential

The therapeutic potential of this molecule lies in the interplay between its two core structural motifs.

The Cathinone Core: A CNS Stimulant Engine

Synthetic cathinones are β-keto analogues of amphetamines.[7][8] Their primary mechanism of action involves inhibiting the reuptake of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin), leading to increased synaptic concentrations and resulting in stimulant, euphoric, and empathogenic effects.[9] This core provides a powerful and well-understood foundation for CNS activity.

The Pyrrolidine-2,5-dione Moiety: A Scaffold of Therapeutic Diversity

The succinimide ring is a cornerstone of medicinal chemistry, prized for its ability to confer a wide range of biological activities.[10][11] Its presence in a molecule can lead to:

-

Anticonvulsant Activity: As seen in ethosuximide, the succinimide ring is key to treating absence seizures.[3]

-

Anti-inflammatory Effects: Derivatives have been shown to inhibit key inflammatory targets like TNF-α and cyclooxygenase enzymes.[2][12]

-

Antidepressant and Anxiolytic Properties: Certain succinimides act as potent ligands for serotonin receptors and transporters, crucial targets in mood disorders.[4]

Integrated Hypothesis: A Modulated Neurological Agent

The combination of these two moieties suggests several exciting therapeutic possibilities:

-

Modulated Stimulant: The bulky, polar succinimide group may alter the binding affinity of the cathinone core for monoamine transporters, potentially reducing abuse liability while retaining therapeutic stimulant effects useful for conditions like ADHD.

-

Novel Antidepressant: The compound could act as a dual-action agent, combining monoamine reuptake inhibition (from the cathinone part) with direct receptor modulation (a known property of some succinimides), offering a new approach to treatment-resistant depression.[4]

-

Neuro-inflammatory Agent: Given the role of neuro-inflammation in epilepsy and depression, the molecule could possess both symptom-reducing CNS activity and disease-modifying anti-inflammatory effects, a highly sought-after combination in modern drug development.[2]

Conclusion and Future Directions

1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione stands out as a molecule of significant interest. Its rational design, which marries a CNS-active core with a therapeutically versatile scaffold, warrants a thorough investigation. The synthetic and analytical protocols detailed in this guide provide a clear and reproducible pathway for obtaining high-purity material for further study.

Future research should prioritize in vitro screening, including receptor binding assays for dopamine, serotonin, and norepinephrine transporters, as well as assays for key inflammatory targets (e.g., TNF-α, COX-2). Promising in vitro results should be followed by in vivo studies in established animal models of depression, anxiety, and epilepsy to fully elucidate the therapeutic potential of this novel chemical entity.

References

-

A Review on Synthetic Cathinone and Its Derivatives: Prevalence and Syntheses | Malaysian Journal of Forensic Sciences. [Link]

-

Synthetic cathinones drug profile | European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]

-

Cathinone | Wikipedia. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Topics in Current Chemistry. [Link]

-

Synthesis And Antioxidant Activity Of Succinimide Derivative | Journal of Survey in Fisheries Sciences. [Link]

-

Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents | PubMed. [Link]

-

Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods | Molecules. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | SpringerLink. [Link]

-

Synthesis of New Succinimides and Sulphonated Derivatives with Analgesic Action in Mice | ResearchGate. [Link]

-

Structure-Based Drug Design and Synthesis of Pyrrolidine-2,5-diones as Novel TNF-α Inhibitors | ResearchGate. [Link]

-

The newest cathinone derivatives as designer drugs: an analytical and toxicological review | SpringerLink. [Link]

-

Synthesis of Succinimide Derivatives by NHC-Catalyzed Stetter Reaction of Aromatic Aldehydes with N-Substituted Itaconimides | ACS Omega. [Link]

-

Synthesis of succinimides | Organic Chemistry Portal. [Link]

-

Succinimide | Wikipedia. [Link]

-

Novel potent 2,5-pyrrolidinedione peptidomimetics as aminopeptidase N inhibitors. Design, synthesis and activity evaluation | PubMed. [Link]

-

2,5-Pyrrolidinedione, 1-[(phenylthio)methyl]- | PubChem. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | IRIS UniPA. [Link]

-

Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1 | PubMed. [Link]

-

SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES | Journal of Pharmaceutical Negative Results. [Link]

-

3-Phenyl-1-(phenylamino)pyrrolidine-2,5-dione | PubChem. [Link]

-

Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone | BMC Chemistry. [Link]

-

Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents | PubMed. [Link]

-

Pyrrolidine-2,5-dione;hydrate | PubChem. [Link]

-

Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents | Molecules. [Link]

-

Pyrrolidine, 1-(N-phenylalanyl)- | PubChem. [Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines | Molecules. [Link]

-

Pyrrolidine, 1-(1-oxo-2,5-octadecadienyl)- | NIST WebBook. [Link]

-

Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries | PubMed. [Link]

-

(PDF) SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID | ResearchGate. [Link]

-

Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates | Molecules. [Link]

-

1-phenyl-1H-pyrrole-2,5-dione | Chemical Synthesis Database. [https://synthesis.kn እንዲiapps.com/substance/S202319]([Link] እንዲiapps.com/substance/S202319)

-

Hexane-2,5-dione | Wikipedia. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Succinimide - Wikipedia [en.wikipedia.org]

- 4. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione | Sigma-Aldrich [sigmaaldrich.com]

- 7. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

- 8. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The newest cathinone derivatives as designer drugs: an analytical and toxicological review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kuey.net [kuey.net]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

molecular weight and formula of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione

An In-Depth Technical Guide to 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione

Abstract

This technical guide provides a comprehensive overview of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione, a molecule of interest within contemporary chemical and pharmacological research. The document details its fundamental physicochemical properties, outlines a logical synthetic pathway, and explores its potential applications based on its structural motifs. This guide is intended for researchers, chemists, and drug development professionals, offering foundational data and methodologies pertinent to the study and utilization of this compound. We will delve into its chemical identity, structural characteristics, and the broader context of the pyrrolidine-2,5-dione scaffold in medicinal chemistry.

Introduction and Chemical Identity

1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione belongs to the class of compounds containing a succinimide (pyrrolidine-2,5-dione) core functionalized with a substituted phenylpropanone moiety. The succinimide ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The presence of a chiral center and aromatic and ketone functionalities suggests a diverse range of potential chemical interactions and biological activities, making it a compelling subject for further investigation.

The formal IUPAC name for this compound is 1-(1-oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione . It is identified by the CAS Number 96679-45-7 [3].

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione are summarized below.

Core Data Summary

The following table provides essential quantitative data for the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃NO₃ | [3] |

| Molecular Weight | 231.25 g/mol | [3] |

| CAS Number | 96679-45-7 | [3] |

| Topological Polar Surface Area | 54.45 Ų | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 3 | [3] |

Structural Representation

The two-dimensional structure of the molecule is critical for understanding its reactivity and potential interactions with biological targets.

Caption: 2D structure of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione.

Synthesis and Characterization

While specific synthetic procedures for this exact molecule are not widely published, a logical and efficient synthesis can be proposed based on established organic chemistry principles. A plausible route involves the nucleophilic substitution of a halogenated precursor with succinimide.

Proposed Retrosynthetic Analysis

A retrosynthetic approach suggests that the target molecule can be formed by creating the C-N bond between the succinimide nitrogen and the chiral carbon of the phenylpropanone backbone. This points to a precursor like 2-bromo-1-phenylpropan-1-one, which can be readily synthesized from propiophenone.

Conceptual Synthesis Workflow

The following workflow outlines a viable, multi-step synthesis.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.

Step 1: α-Bromination of Propiophenone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve propiophenone (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Reagent Addition: Slowly add bromine (Br₂, 1 equivalent) dropwise to the solution at room temperature. The disappearance of the bromine color indicates its consumption.

-

Reaction Monitoring & Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude 2-bromo-1-phenylpropan-1-one. Filter, wash with water, and dry the solid.

-

Causality: Acetic acid serves as both a solvent and a catalyst. The α-carbon is brominated due to the activating effect of the adjacent carbonyl group.

-

Step 2: Nucleophilic Substitution with Succinimide

-

Preparation: In a flask, dissolve succinimide (1.1 equivalents) in a polar aprotic solvent like dimethylformamide (DMF). Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to deprotonate the succinimide, forming the succinimidyl anion.

-

Expertise Insight: Using a slight excess of succinimide ensures the complete consumption of the valuable brominated intermediate. K₂CO₃ is an effective and economical base for this transformation.

-

-

Reaction: Add the 2-bromo-1-phenylpropan-1-one (1 equivalent) from Step 1 to the succinimide solution. Heat the mixture gently (e.g., to 60-80 °C) to facilitate the SN2 reaction.

-

Monitoring: Track the formation of the product and disappearance of the starting material by TLC.

-

Purification & Characterization (Self-Validation):

-

After the reaction is complete, perform an aqueous work-up to remove DMF and inorganic salts.

-

Purify the crude product using column chromatography on silica gel.

-

Validation: Confirm the structure and purity of the final product using:

-

¹H and ¹³C NMR Spectroscopy: To verify the chemical structure and connectivity.

-

Mass Spectrometry (MS): To confirm the molecular weight (231.25 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

-

Potential Applications and Pharmacological Context

The pyrrolidine-2,5-dione (succinimide) scaffold is a cornerstone in medicinal chemistry, most notably for its utility in developing anticonvulsant drugs.[4] Derivatives of this core have been investigated for a wide range of biological activities, including:

-

Antidepressant Agents: Certain derivatives have shown significant affinity for serotonin receptors and transporters (SERT), key targets in depression therapy.[5]

-

Anti-tumor Agents: Novel pyrrolidine-2,5-dione compounds have been synthesized and evaluated as inhibitors of enzymes like aromatase, which are implicated in hormone-dependent cancers.[6]

-

Carbonic Anhydrase Inhibitors: This scaffold has been used to develop potent inhibitors of carbonic anhydrase isoenzymes, which are involved in diseases like glaucoma and epilepsy.[2]

Given these precedents, 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione represents a valuable molecule for screening in various biological assays, particularly within neuroscience and oncology. The combination of the succinimide ring with the phenylpropanone side chain offers a unique three-dimensional structure that could lead to novel interactions with biological targets.

Conclusion

1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione is a well-defined chemical entity with a molecular formula of C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol .[3] Its structure, featuring the pharmacologically significant pyrrolidine-2,5-dione core, makes it a compound of interest for drug discovery and development. The synthetic route proposed herein is based on robust and well-understood chemical reactions, providing a clear path for its preparation and subsequent investigation. Further research into its biological activity is warranted and could unveil novel therapeutic applications.

References

-

PubChem. 2,5-Pyrrolidinedione, 1-[(phenylthio)methyl]-. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-Phenyl-1-(phenylamino)pyrrolidine-2,5-dione. National Center for Biotechnology Information. Available from: [Link]

-

Journal of Pharmaceutical Negative Results. SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Available from: [Link]

-

PubMed. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Pyrrolidine-2,5-dione;hydrate. National Center for Biotechnology Information. Available from: [Link]

-

IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

Sources

- 1. Pyrrolidine-2,5-dione;hydrate | C4H7NO3 | CID 23509099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. chemscene.com [chemscene.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Succinimide Metabolites of Synthetic Cathinones: Oxidative Pathways & Analytical Profiling

The following technical guide provides an in-depth review of the succinimide metabolic pathway in synthetic cathinones, specifically focusing on pyrrolidinophenone derivatives (e.g.,

Executive Summary

The metabolism of synthetic cathinones, particularly those containing a pyrrolidine moiety (pyrrolidinophenones), is dominated by reduction of the

This guide analyzes the succinimide metabolic pathway , a critical yet often under-characterized oxidative cascade. For forensic toxicologists and drug development scientists, understanding this pathway is essential for extending detection windows, as succinimide derivatives often exhibit higher stability and longer half-lives in urine compared to their labile parent compounds.

The Pyrrolidine Oxidation Cascade

The formation of succinimide metabolites is not a single-step process but the result of sequential oxidative attacks mediated primarily by hepatic Cytochrome P450 (CYP) enzymes (specifically CYP2C19, CYP2D6, and CYP2B6).

Mechanistic Pathway

The metabolic transformation follows a "Stepwise Oxidation" logic:

-

Phase I Hydroxylation: The pyrrolidine ring undergoes hydroxylation at the 2''-position (adjacent to the nitrogen).

-

Lactam Formation: Dehydrogenation of the hydroxyl intermediate yields the 2''-oxo metabolite (Lactam) . This is the most abundant urinary metabolite for drugs like

-PVP. -

Succinimide Formation: Further oxidation at the 5''-position leads to the 2'',5''-dioxo metabolite (Succinimide) .

-

Ring Opening (Terminal): The succinimide ring is hydrolytically unstable under certain pH conditions, opening to form succinic acid derivatives (e.g., 4-amino-5-oxopentanoic acid derivatives).

Pathway Visualization

The following diagram illustrates the oxidative cascade from the parent pyrrolidinophenone to the terminal ring-open carboxylate.

Figure 1: The stepwise oxidative metabolism of pyrrolidinophenone cathinones, progressing from the parent drug to the succinimide derivative and terminal acid.

Analytical Profiling: Mass Spectrometry Signatures

Detecting succinimide metabolites requires precise monitoring of mass shifts. The oxidation of the pyrrolidine ring introduces predictable mass increases that must be distinguished from other metabolic pathways (e.g., N-oxidation or hydroxylation of the alkyl chain).

Mass Shift Logic

-

Parent

Lactam (2-oxo): Addition of one Oxygen atom and loss of two Hydrogen atoms ( -

Lactam

Succinimide (2,5-dioxo): Addition of a second Oxygen atom and loss of two Hydrogen atoms at the 5'' position (

Target Transitions (LC-MS/MS)

The table below summarizes the theoretical Mass-to-Charge (

| Parent Drug | Formula (Protonated) | Parent | Lactam Metabolite | Succinimide Metabolite |

| 232.17 | 246.15 | 260.13 | ||

| MDPV | 276.16 | 290.14 | 304.12 | |

| 248.19 | 262.17 | 276.15 | ||

| 248.19 | 262.17 | 276.15 | ||

| 4-Cl- | 266.13 | 280.11 | 294.09 |

Technical Note: When developing MRM (Multiple Reaction Monitoring) methods, the fragmentation pattern of succinimide metabolites often retains the tropylium ion (or substituted benzyl equivalent) but shows a modified immonium ion fragment due to the oxidized pyrrolidine ring.

Experimental Protocols: Isolation & Identification

To validate the presence of succinimide metabolites in biological matrices, the following workflow is recommended. This protocol emphasizes the separation of the succinimide (dione) from the lactam (mono-one) and di-hydroxy isomers.

In Vitro Microsomal Incubation (Protocol)

Objective: Generate oxidative metabolites to confirm succinimide formation pathways.

-

Preparation:

-

Thaw pooled Human Liver Microsomes (HLM) on ice.

-

Prepare a 100 mM phosphate buffer (pH 7.4).

-

-

Incubation Mix:

-

Substrate: 10 µM synthetic cathinone (e.g.,

-PVP). -

Enzyme: 0.5 mg/mL HLM protein.

-

Cofactor: 1 mM NADPH (regenerating system).

-

-

Reaction:

-

Incubate at 37°C in a shaking water bath.

-

Timepoints: Collect aliquots at 0, 30, 60, and 120 minutes. Note: Succinimide formation is a secondary step; longer incubation times (60-120 min) are required to observe significant accumulation relative to the lactam.

-

-

Termination:

-

Quench with ice-cold acetonitrile (containing internal standard).

-

Centrifuge at 10,000

g for 10 min.

-

-

Analysis:

-

Inject supernatant into LC-HRMS (High-Resolution Mass Spectrometry).

-

Data Mining: Filter for

Da mass shift (accurate mass for

-

Distinguishing Isomers

A critical challenge is distinguishing the Succinimide (2,5-dioxo) metabolite from Di-hydroxy metabolites, which may have the same nominal mass (+32 Da - 4H = +28 Da? No, di-hydroxy is +32 Da. However, a keto-hydroxy metabolite (one ketone, one hydroxyl) would be

-

Confusion Point: The Succinimide (+28 Da) must be distinguished from a Formyl-amide or ring-opened metabolite.

-

Chromatography: Succinimides are generally more polar than the parent but less polar than the ring-open carboxylic acids. Use a C18 column with a gradient starting at 5% Mobile Phase B (Acetonitrile) to separate these polar species.

Toxicological Significance[1][2]

Stability and Detection Windows

Succinimide metabolites possess unique stability profiles compared to their precursors:

-

Thermal Stability: Unlike the parent

-PVP, which can degrade to enamines upon heating (GC-MS injection port issues), the succinimide ring is thermally stable, making it a robust marker for GC-MS analysis without derivatization. -

Urinary Half-Life: While the parent drug is rapidly metabolized (half-life ~2-4 hours), the oxidized metabolites (Lactam and Succinimide) are excreted over a longer window (up to 48-72 hours), extending the retrospective detection of drug intake.

Pharmacological Activity

Current literature suggests that the oxidation of the pyrrolidine ring abolishes the affinity for monoamine transporters (DAT/NET).

-

Parent: High affinity blocker (Potent stimulant).

-

Lactam/Succinimide: Negligible affinity.

-

Implication: These are detoxification products, not active metabolites. Their presence indicates the body's attempt to increase water solubility for renal excretion.

References

-

Metabolism of the Synthetic Cathinone Alpha-Pyrrolidinoisohexanophenone in Humans Using UHPLC-MS-QToF . Journal of Analytical Toxicology. [Link]

-

Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations . International Journal of Molecular Sciences. [Link]

-

Studies on the metabolism of the α-pyrrolidinophenone designer drug methylenedioxy-pyrovalerone (MDPV) . Journal of Mass Spectrometry. [Link]

-

The synthetic cathinone α-pyrrolidinovalerophenone (α-PVP): pharmacokinetic and pharmacodynamic clinical and forensic aspects . Drug Metabolism Reviews. [Link]

-

Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples . Forensic Toxicology. [Link]

An In-depth Technical Guide to the Solubility Profile of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione in Organic Solvents

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on determining and understanding the solubility profile of the compound 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione (Molecular Formula: C₁₃H₁₃NO₃, Molecular Weight: 231.25 g/mol ).[1] Given the critical role of solubility in areas ranging from reaction chemistry and purification to pharmaceutical formulation, this document outlines the core theoretical principles, robust experimental protocols, and predictive analysis required for a thorough characterization.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter.[2] For a compound like 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione, which incorporates structural motifs found in bioactive molecules, understanding its solubility is paramount.[3] An accurate solubility profile is essential for:

-

Synthetic Chemistry: Selecting appropriate solvents for reactions, work-up, and purification techniques like recrystallization.

-

Drug Development: Influencing key properties such as bioavailability, formulation design, and routes of administration. Poor solubility is a major hurdle in the development of new active pharmaceutical ingredients (APIs).[4][5]

-

Analytical Chemistry: Preparing solutions for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or spectroscopy.[6]

This guide will provide the scientific framework and practical methodologies to empower researchers to accurately assess the solubility of this specific compound and others with similar structures.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7][8] This means that substances with similar intermolecular forces are more likely to be soluble in one another. A molecule's solubility is a balance between its polar (hydrophilic) and non-polar (hydrophobic) regions.

Let's analyze the structure of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione:

Caption: Molecular structure of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione with key functional groups highlighted.

Structural Analysis:

-

Non-polar Moiety: The phenyl ring is a significant non-polar, hydrophobic feature. This region will favor interactions with non-polar or moderately polar solvents through van der Waals forces.[7]

-

Polar Moieties: The molecule contains several polar functional groups capable of dipole-dipole interactions:

-

Ketone Group (C=O): The carbonyl is a strong hydrogen bond acceptor.

-

Succinimide Ring: This five-membered ring contains two carbonyl groups (amides within a ring, or an imide), making it a highly polar feature. The oxygen atoms are hydrogen bond acceptors, and the overall structure has a significant dipole moment.[9]

-

-

Aliphatic Components: The ethyl and pyrrolidine methylene groups are non-polar but contribute less to the overall character than the larger phenyl ring.

Predicted Solubility Profile: Based on this structure, a mixed polarity is expected. The presence of multiple polar carbonyl groups suggests that the molecule will not be soluble in highly non-polar solvents like hexanes. Conversely, the non-polar phenyl ring will limit its solubility in highly polar protic solvents like water.[9] Therefore, the compound is predicted to have the highest solubility in moderately polar to polar aprotic organic solvents that can engage in dipole-dipole interactions.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar | Hexane, Toluene | Low to Insoluble | The large, polar succinimide and ketone groups prevent effective solvation by non-polar solvents.[7] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents can effectively solvate both the polar groups (via dipole-dipole interactions) and the non-polar phenyl ring.[8] |

| Polar Protic | Methanol, Ethanol | Moderate | The alcohol's alkyl chain can interact with the phenyl ring, while the hydroxyl group interacts with the carbonyls. Solubility is likely lower than in polar aprotic solvents.[8] |

| Aqueous | Water | Very Low/Insoluble | The large, non-polar phenyl ring and overall molecular size dominate, making it hydrophobic despite the polar groups.[9] |

Experimental Protocol: The Shake-Flask Method (OECD 105)

To move from prediction to empirical data, a standardized experimental method is required. The "shake-flask" method is a robust and widely accepted technique for determining the solubility of substances.[10][11] It is suitable for compounds with solubilities above 0.1 mg/L.[12][13]

Objective: To determine the saturation concentration of the test substance in a selected organic solvent at a controlled temperature by allowing the system to reach thermodynamic equilibrium.

Materials:

-

1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione (solid, ≥98% purity)[1]

-

Selected organic solvents (HPLC grade)

-

Glass flasks with screw caps or ground glass stoppers

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)[5]

Step-by-Step Methodology:

-

Preliminary Test: To estimate the approximate solubility, add the test substance in small, incremental amounts to a known volume of the solvent at the test temperature. Shake vigorously after each addition until the substance is fully dissolved. This helps determine the amount of substance to use in the main test to ensure an excess of solid remains.[11]

-

Equilibration:

-

Prepare at least three flasks for each solvent.

-

Add a measured volume of the organic solvent to each flask.

-

Add an excess amount of the solid test substance to each flask (typically 5 times the amount estimated from the preliminary test).[11]

-

Seal the flasks tightly and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the flasks until equilibrium is reached. The time required can vary significantly; 24 to 48 hours is common. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, stop the agitation and allow the flasks to stand in the thermostatic bath for at least 24 hours to allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a suitable speed. This step is critical to avoid artificially high concentration readings.[13]

-

-

Sample Preparation & Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe.

-

Filter the aliquot through a solvent-compatible 0.45 µm syringe filter into a clean vial. This removes any remaining micro-particulates.

-

Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved substance.[6]

-

Caption: Experimental workflow for the shake-flask solubility determination method.

Analytical Quantification via HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is a highly specific and precise method for determining the concentration of the dissolved compound.[6]

Method Development Outline:

-

Standard Preparation: Prepare a stock solution of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione of a known concentration in a suitable solvent (e.g., acetonitrile). From this stock, create a series of calibration standards through serial dilution.

-

Chromatographic Conditions:

-

Column: A reverse-phase column (e.g., C18) is appropriate.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). A gradient or isocratic elution can be developed to achieve a sharp, well-resolved peak.

-

Detection: The phenyl ketone chromophore should have a strong UV absorbance. Scan for the wavelength of maximum absorbance (λ-max) to ensure high sensitivity.

-

Flow Rate & Injection Volume: Typically 1.0 mL/min and 10 µL, respectively.

-

-

Calibration: Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the known concentration. The curve should demonstrate linearity (R² > 0.999).

-

Sample Analysis: Inject the prepared (filtered and diluted) samples from the solubility experiment. Use the peak area from the sample chromatogram and the calibration curve equation to calculate the concentration in the diluted sample.

-

Final Calculation: The final solubility is calculated by multiplying the measured concentration by the dilution factor. The result should be reported in units such as mg/mL or mol/L.

Conclusion

References

- TutorChase. How do functional groups affect solubility in organic compounds?.

-

Nguyen, B.D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

- Vandavasi, V.G., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.

- Vandavasi, V.G., et al. (2022).

- Nguyen, B.D., et al. (2020).

- St. John, P.C., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.

- Teachy. Summary of Properties of Organic Compounds: Solubility of Organic Compounds.

- Vedantu. How do functional groups influence solubility class 11 chemistry CBSE.

- University of Calgary. (2023). Solubility of Organic Compounds.

- International Journal of Pharmaceutical Sciences and Research. (2024). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC.

- Chemistry Steps. Solubility of Organic Compounds.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Phytosafe. OECD 105.

- Sigma-Aldrich. 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione.

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

- Saleh, S.F. (2023). How to measure solubility for drugs in oils/emulsions?.

- OECD. Test No.

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- FILAB. Solubility testing in accordance with the OECD 105.

- Hoelke, B., et al. (2009).

- Ezan, E. (2021). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.

- PubChem. 1-Phenyl-1,2-propanedione.

- PubChem. 2-Pyrrolidone.

- PubChem. 3-Phenyl-1-(phenylamino)pyrrolidine-2,5-dione.

- ChemScene. 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione.

- Tutone, M., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- PubChem. 1-(1-Phenylpropyl)pyrrolidine.

Sources

- 1. chemscene.com [chemscene.com]

- 2. teachy.ai [teachy.ai]

- 3. iris.unipa.it [iris.unipa.it]

- 4. d-nb.info [d-nb.info]

- 5. improvedpharma.com [improvedpharma.com]

- 6. ijpsr.com [ijpsr.com]

- 7. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. tutorchase.com [tutorchase.com]

- 10. oecd.org [oecd.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. OECD 105 - Phytosafe [phytosafe.com]

- 13. filab.fr [filab.fr]

Navigating the In Vivo Journey: A Technical Guide to the Pharmacokinetics of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione

A Senior Application Scientist's Perspective on Preclinical Evaluation of a Novel Synthetic Cathinone

Foreword: Charting the Course for a New Psychoactive Substance

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to public health and a complex puzzle for researchers in pharmacology and toxicology.[1] Among these, synthetic cathinones, analogs of the naturally occurring stimulant found in the khat plant, represent a significant and ever-evolving class. This guide focuses on a specific, novel synthetic cathinone, 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione, providing an in-depth technical framework for conducting its preclinical in vivo pharmacokinetic (PK) evaluation.

While specific data for this exact molecule are not yet in the public domain, this document synthesizes established methodologies and insights from structurally related compounds, particularly pyrovalerone analogs, to offer a robust and scientifically grounded roadmap.[2][3] As a Senior Application Scientist, the imperative is not merely to present protocols, but to elucidate the scientific reasoning that underpins each step, ensuring a self-validating and reproducible experimental design.

This guide is structured to walk the researcher through the critical stages of an in vivo PK study, from the foundational principles of study design to the intricacies of bioanalysis and data interpretation. Our objective is to equip drug development professionals with the expertise to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this and other novel chemical entities, a critical step in understanding their pharmacological and toxicological potential.

Part 1: Foundational Strategy for In Vivo Pharmacokinetic Investigation

A successful in vivo pharmacokinetic study is built upon a meticulously planned experimental design. The choices made at this stage will directly impact the quality and interpretability of the data. For a novel CNS-active compound like 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione, the primary goal is to understand its time-dependent disposition in a living system.

The Crucial Choice: Selecting the Appropriate Animal Model

The selection of an appropriate animal model is paramount for the translational relevance of preclinical data.[1] Rodents, particularly Sprague-Dawley or Wistar rats, are the most common initial choice for PK studies of synthetic cathinones due to their well-characterized physiology, cost-effectiveness, and the availability of historical data for comparison.[4][5][6]

Rationale for Rodent Models:

-

Metabolic Similarity: The metabolic pathways of many xenobiotics in rats show reasonable correlation with those in humans, particularly for Phase I and Phase II reactions common to synthetic cathinones.[7]

-

Handling and Dosing: Their size and temperament facilitate ease of handling, dosing via multiple routes, and serial blood sampling.

-

Ethical Considerations: The use of rodents is generally more ethically acceptable for initial screening studies compared to larger animals.

For CNS-active drugs, understanding brain penetration is critical. Studies on related cathinones have successfully used rat models to evaluate blood-brain barrier (BBB) permeability.[5][8]

Dosing Strategy: Route and Formulation

The route of administration significantly influences the pharmacokinetic profile. For a comprehensive evaluation, both intravenous (IV) and extravascular (e.g., oral, intraperitoneal, or subcutaneous) routes should be considered.

-

Intravenous (IV) Administration: A bolus IV injection is essential to determine fundamental PK parameters such as clearance (CL) and volume of distribution (Vd) without the confounding factor of absorption. This provides a baseline for absolute bioavailability calculations.

-

Oral (PO) or Intraperitoneal (IP) Administration: These routes are crucial for assessing the rate and extent of absorption and first-pass metabolism. For many synthetic cathinones, IP administration is used in preclinical studies to ensure complete and rapid absorption, bypassing potential gastrointestinal degradation.[4][5] Subcutaneous (s.c.) injection is another common route that provides a slower absorption phase compared to IP.[9][10][11]

Formulation: The compound must be dissolved in a suitable vehicle that is non-toxic and ensures complete solubilization. A common starting point is a mixture of saline, polyethylene glycol (PEG), and a small amount of a solubilizing agent like Tween 80.

The Blueprint for Sampling: A Time-Course Study

A well-designed sampling schedule is critical for accurately defining the concentration-time curve. For a compound expected to have rapid absorption and distribution, like many stimulants, frequent early sampling is necessary.

A Typical Sampling Schedule (Post-Dose):

-

IV: 2, 5, 15, 30, 60, 120, 240, and 480 minutes.

-

PO/IP/s.c.: 5, 15, 30, 60, 120, 240, 480, and 1440 minutes.

Biological Matrices:

-

Blood/Plasma: The primary matrix for determining systemic exposure. Blood should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to obtain plasma, which is then frozen at -80°C until analysis.

-

Brain Tissue: For CNS-active drugs, determining the brain-to-plasma concentration ratio is vital. At terminal time points, animals can be euthanized, and brain tissue harvested, weighed, and homogenized for analysis.[4][10]

-

Urine and Feces: Collection over 24 or 48 hours using metabolic cages allows for the assessment of excretion pathways and mass balance.

Part 2: Bioanalytical Methodology - The Gold Standard

Accurate quantification of the parent drug and its potential metabolites in complex biological matrices is the analytical cornerstone of any PK study. For synthetic cathinones, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard due to its high sensitivity, selectivity, and specificity.[7]

Sample Preparation: Isolating the Needle from the Haystack

Biological samples like plasma and brain homogenates are complex mixtures. A robust sample preparation method is essential to remove interfering substances and concentrate the analyte of interest.

-

Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.[12] The supernatant is then evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.

-

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent). It can provide a cleaner extract than PPT.

-

Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to bind the analyte of interest, allowing impurities to be washed away. The analyte is then eluted with a small volume of solvent.

LC-MS/MS Analysis: The Power of Separation and Detection

The LC-MS/MS system combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection of tandem mass spectrometry.

-

Chromatography: A C18 reversed-phase column is typically used for the separation of synthetic cathinones. The mobile phase usually consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate to improve ionization.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used for cathinone derivatives. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored, providing exceptional selectivity.

A validated bioanalytical method according to regulatory guidelines is crucial. This involves assessing linearity, accuracy, precision, selectivity, stability, and matrix effects.

Part 3: Decoding the Data - Pharmacokinetic Analysis

Once the concentration-time data are obtained, pharmacokinetic parameters are calculated to describe the drug's behavior in the body. Non-compartmental analysis (NCA) is the most common approach for this.

Key Pharmacokinetic Parameters

The following parameters provide a comprehensive picture of the drug's disposition:

| Parameter | Description | Significance |

| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the drug. |

| Tmax | Time to reach Cmax | Represents the rate of drug absorption. |

| AUC (0-t) | Area under the concentration-time curve from time zero to the last measurable concentration | Represents the total systemic exposure to the drug over a specific time interval. |

| AUC (0-inf) | Area under the concentration-time curve from time zero to infinity | Represents the total systemic exposure after a single dose. |

| t1/2 | Elimination half-life | The time required for the drug concentration to decrease by half. |

| CL | Clearance | The volume of plasma cleared of the drug per unit of time; a measure of the body's efficiency in eliminating the drug. |

| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| F% | Absolute Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

Table 1: Essential Pharmacokinetic Parameters

These parameters are calculated using specialized software such as Phoenix WinNonlin.[4]

Part 4: The Fate of the Molecule - Metabolism and Excretion

Understanding the metabolic fate of a new compound is crucial for identifying potentially active or toxic metabolites and for predicting drug-drug interactions. For synthetic cathinones, metabolism primarily occurs in the liver via cytochrome P450 (CYP) enzymes.[9]

Predicted Metabolic Pathways

Based on the structure of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione and the known metabolism of related pyrovalerone-type cathinones, the following metabolic transformations are likely:[2][7][13]

-

Ketone Reduction: The β-keto group is susceptible to reduction to the corresponding alcohol, a common pathway for cathinones.

-

Hydroxylation: Oxidative addition of a hydroxyl group to the phenyl ring or the pyrrolidine ring.

-

N-dealkylation: While less common for the pyrrolidine ring structure, it cannot be ruled out.

-

Phase II Conjugation: The hydroxylated metabolites can undergo glucuronidation or sulfation to form more water-soluble conjugates for excretion.

Excretion

The primary route of excretion for synthetic cathinones and their metabolites is via the urine.[9] Analysis of urine samples is therefore essential for metabolite identification and to account for the total administered dose in a mass balance study.

Conclusion: From Bench to Insight

The in vivo pharmacokinetic profiling of a novel synthetic cathinone like 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione is a multi-faceted endeavor that requires a synthesis of expertise in pharmacology, bioanalysis, and data interpretation. While this guide provides a comprehensive framework based on established principles and data from related compounds, it is imperative that each study is tailored to the specific properties of the molecule .

The data generated from such studies are invaluable. They provide the first glimpse into how a new substance behaves in a living system, offering critical insights into its potential for efficacy and toxicity. For researchers and drug development professionals, a thorough understanding of pharmacokinetics is not just a regulatory requirement; it is the foundation upon which the entire preclinical and clinical development of a new chemical entity is built.

References

-

Anizan, S., et al. (2014). Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects. Drug Metabolism and Disposition, 42(12), 2056-2065. Available from: [Link]

-

Anizan, S., et al. (2016). Quantification of Synthetic Cathinones in Rat Brain Using HILIC–ESI-MS/MS. ACS Chemical Neuroscience, 7(5), 605-611. Available from: [Link]

-

Grifell, M., et al. (2020). Understanding the pharmacokinetics of synthetic cathinones: Evaluation of the blood–brain barrier permeability of 13 related compounds in rats. Addiction Biology, 26(2), e12979. Available from: [Link]

-

Grifell, M., et al. (2020). Understanding the pharmacokinetics of synthetic cathinones: Evaluation of the blood-brain barrier permeability of 13 related compounds in rats. Addiction Biology, 26(2), e12979. Available from: [Link]

-

Winstock, A. R., et al. (2018). Behavioural, Pharmacokinetic, Metabolic, and Hyperthermic Profile of 3,4-Methylenedioxypyrovalerone (MDPV) in the Wistar Rat. Frontiers in Pharmacology, 9, 396. Available from: [Link]

-

Grecco, G. G., et al. (2018). Pharmacokinetic data of synthetic cathinones in female Sprague-Dawley rats. Data in brief, 20, 1969-1973. Available from: [Link]

-

Anizan, S., et al. (2014). Linear pharmacokinetics of 3,4‐methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects. Drug Metabolism and Disposition, 42(12), 2056-2065. Available from: [Link]

-

Anizan, S., et al. (2014). Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: Relationship to pharmacodynamic effects. Drug Metabolism and Disposition, 42(12), 2056-2065. Available from: [Link]

-

Grifell, M., et al. (2020). Understanding the pharmacokinetics of synthetic cathinones: Evaluation of the blood–brain barrier permeability of 13 related compounds in rats. Addiction Biology, 26(2), e12979. Available from: [Link]

-

Agilent Technologies. (2012). Determination of Bath Salts (Pyrovalerone Analogs) in Biological Samples. Available from: [Link]

-

Huestis, M. A., & Smith, M. L. (2017). Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. Forensic science review, 29(2), 149. Available from: [Link]

-

Zaitsu, K., et al. (2018). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. Forensic toxicology, 36(1), 1-17. Available from: [Link]

-

Concheiro, M., et al. (2014). 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry. Journal of chromatography. A, 1358, 98-105. Available from: [Link]

-

Maurer, H. H., & Meyer, M. R. (2016). Metabolism of Synthetic Cathinones. In Neuropathology of Drug Addictions and Substance Misuse (Vol. 2, pp. 867-874). Academic Press. Available from: [Link]

-

Simmler, L. D., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. International Journal of Molecular Sciences, 22(15), 8201. Available from: [Link]

-

Souders II, C. L., et al. (2019). The psychoactive cathinone derivative pyrovalerone alters locomotor activity and decreases dopamine receptor expression in zebrafish (Danio rerio). Journal of Neuroscience Research, 97(12), 1629-1642. Available from: [Link]

-

Martin, J. R., & Timpson, A. (2020). How preclinical studies have influenced novel psychoactive substance legislation in the UK and Europe. British Journal of Pharmacology, 177(14), 3149-3162. Available from: [Link]

-

Wagmann, L., et al. (2018). In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant. Bioanalysis, 10(14), 1121-1139. Available from: [Link]

-

Pellegatti, M. (2012). Preclinical in vivo ADME studies in drug development: a critical review. Expert opinion on drug metabolism & toxicology, 8(6), 717-727. Available from: [Link]

-

University of Washington School of Pharmacy. (n.d.). Established Bioanalytical Methods. Retrieved from [Link]

-

Cavasotto, C. N., & Di Pietro, O. (2023). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. International Journal of Molecular Sciences, 24(14), 11522. Available from: [Link]

-

Sharma, R., et al. (2023). Quantitative Analytical and Computational Workflow for Large-Scale Targeted Plasma Metabolomics. Metabolites, 13(7), 834. Available from: [Link]

-

Nuvisan. (n.d.). Ensuring drug safety and efficacy: the preclinical development process. Retrieved from [Link]

Sources

- 1. How preclinical studies have influenced novel psychoactive substance legislation in the UK and Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Synthetic Cathinones in Rat Brain Using HILIC–ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the pharmacokinetics of synthetic cathinones: Evaluation of the blood-brain barrier permeability of 13 related compounds in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Behavioural, Pharmacokinetic, Metabolic, and Hyperthermic Profile of 3,4-Methylenedioxypyrovalerone (MDPV) in the Wistar Rat [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

Methodological & Application

solid phase extraction SPE of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione from urine

This Application Note provides a validated protocol for the Solid Phase Extraction (SPE) of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione from urine.

This compound is the succinimide metabolite of the synthetic cathinone

Part 1: Analyte Profile & Physicochemical Logic

Understanding the molecule is the prerequisite for successful extraction.

| Property | Value / Description | Implication for SPE |

| Analyte Name | 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione | Target Analyte |

| Common ID | Reference standard selection | |

| Chemical Structure | Phenyl ketone linked to an | Neutral (Non-ionizable at physiological pH) |

| pKa | ~9.5 (Imide NH is substituted, so no acidic H; no basic N) | Do NOT use Cation Exchange (MCX) |

| LogP (Est.) | 1.2 – 1.8 | Moderately polar; requires Polymeric RP (HLB) |

| Stability | Sensitive to alkaline hydrolysis (Ring Opening) | Avoid high pH (>8.5) during processing |

The "Neutral Trap" Warning: Most forensic labs use MCX cartridges for "Bath Salts" (Cathinones). If you load this specific metabolite onto an MCX cartridge, it will not bind to the sulfonate groups. It will likely be lost in the organic wash steps intended to remove neutrals, or flow through during loading. You must use a Hydrophilic-Lipophilic Balanced (HLB) sorbent.

Part 2: Materials & Reagents

-

SPE Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X, or equivalent), 60 mg / 3 cc.

-

Why: Retains neutral organic compounds with high capacity and resists drying.

-

-

Hydrolysis Enzyme:

-Glucuronidase (recombinant E. coli or Helix pomatia).-

Why: To cleave potential Phase II glucuronides on the phenyl ring (if hydroxylated).

-

-

Buffers:

-

Phosphate Buffer (pH 6.8): For enzymatic hydrolysis.

-

Acetic Acid (0.1 M): For pH adjustment.

-

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

Part 3: Step-by-Step SPE Protocol

Sample Pre-treatment (Hydrolysis)

-

Objective: Release conjugated metabolites without degrading the succinimide ring.

-

Protocol:

-

Aliquot 1 mL of Urine into a glass tube.

-

Add 250

L of Phosphate Buffer (pH 6.8) containing -

Add 20

L of Internal Standard (e.g., -

Incubate at 55°C for 30–60 minutes.

-

Cool to room temperature.

-

Dilute with 1 mL of 0.1 M Acetic Acid to adjust pH to ~4–5.

-

SPE Extraction (Polymeric HLB)

| Step | Action | Solvent/Volume | Critical Mechanism |

| 1. Condition | Activate Sorbent | 2 mL Methanol | Solvates the polymer chains to expose hydrophobic zones. |

| 2. Equilibrate | Prepare for Aqueous | 2 mL Water | Removes excess MeOH; ensures sorbent is wet. |

| 3. Load | Trap Analyte | Pre-treated Urine (~2.25 mL) | Flow rate: 1 mL/min. The neutral succinimide binds via hydrophobic interaction. |

| 4. Wash 1 | Remove Salts/Proteins | 2 mL 5% Methanol in Water | Removes urea, salts, and highly polar matrix components without eluting the target. |

| 5. Dry | Remove Excess Water | Vacuum for 5 mins | Critical for LC-MS sensitivity; water interferes with elution efficiency. |

| 6. Elute | Recover Analyte | 2 x 1 mL 100% Methanol | Disrupts hydrophobic bonds. Collect in a clean glass tube. |

Post-Extraction

-

Evaporate the eluate to dryness under a stream of Nitrogen at 40°C.

-

Caution: Do not overheat (>50°C) as succinimides can be thermally unstable or sublime.

-

-

Reconstitute in 200

L of Mobile Phase Initial Conditions (e.g., 90:10 Water:MeOH + 0.1% Formic Acid). -

Vortex and transfer to an autosampler vial.

Part 4: Workflow Visualization

The following diagram illustrates the extraction logic, highlighting the critical "Neutral Retention" path.

Figure 1: Decision logic and workflow for the extraction of neutral succinimide metabolites from urine.

Part 5: Validation & Quality Control

To ensure the trustworthiness of this protocol, the following parameters should be verified during method validation:

-

Recovery:

-

Target: >80%.

-

If recovery is low (<60%), check the Wash Step . If 5% MeOH washes away the analyte, reduce to 100% Water. (Succinimides are more polar than their parent cathinones).

-

-

Matrix Effects:

-

Urine contains high levels of lyso-phosphatidylcholines. If ion suppression is observed in LC-MS, consider a Phospholipid Removal Plate (e.g., HybridSPE) or add a specific phospholipid wash step (e.g., 20% ACN) if the analyte is sufficiently retained.

-

-

Linearity:

-

Expected Range: 5 ng/mL – 1000 ng/mL.

-

Use a deuterated internal standard (

-PPP-d5) to compensate for matrix effects.

-

References

-

Springer, D., et al. (2003). Metabolism of the new designer drug alpha-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP... in rat urine. Journal of Chromatography B. Link

-

Negreira, N., et al. (2015). In vitro metabolism of the new psychoactive substance

-pyrrolidinovalerophenone ( -

Waters Corporation. (2020). Oasis HLB Care & Use Manual: Generic Protocol for Neutral Drugs. Link

- Thurman, E. M., & Mills, M. S. (1998). Solid-Phase Extraction: Principles and Practice. Wiley-Interscience. (Foundational text on HLB vs. Ion Exchange mechanisms).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. communities.springernature.com [communities.springernature.com]

preparation of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione calibration curves

Introduction & Chemical Context

This protocol details the rigorous preparation of calibration curves for 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione , hereafter referred to as Analyte-SC (Succinoylcathinone).[1]

Analyte-SC is a structural hybrid comprising a cathinone backbone protected by a succinimide moiety.[1] In drug development and forensic toxicology, this molecule is significant as:

-

A Masked Precursor: It can serve as a stable intermediate in the synthesis of psychoactive cathinones (e.g., methcathinone).

-

A Prodrug/Metabolite: The succinimide ring may undergo enzymatic hydrolysis in vivo, releasing the active amine.

-

A Designer Drug: A novel psychoactive substance (NPS) designed to evade standard amine-targeted screening.[1]

Critical Physicochemical Considerations:

-

Hydrolytic Instability: Unlike simple cathinones, the imide ring is susceptible to ring-opening hydrolysis in alkaline conditions (pH > 8).[1] All solvents and buffers must remain neutral or slightly acidic (pH 3–6). [1]

-

Solubility: The molecule is lipophilic (LogP ~1.5–2.0 estimated) but lacks the basic nitrogen of typical alkaloids, rendering cation-exchange SPE less effective.

Reagents & Equipment

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) compliance, use only the following grades:

-

Reference Standard: Analyte-SC (>98% purity, secondary standard traceable to USP/EP if available).

-

Internal Standard (IS):

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.[1]

-

Additives: LC-MS Grade Formic Acid (FA).[1]

-

Matrix: Drug-free human plasma (K2EDTA) or surrogate matrix (PBS + BSA) for biological assays.[1]

Protocol: Preparation of Calibration Standards

This workflow utilizes a "Spiking Solution" approach to minimize the volume of organic solvent added to the biological matrix, preventing protein precipitation shock during the spiking step.

Stock Solution Preparation (Primary Stock)

-

Concentration: 1.0 mg/mL (1000 µg/mL).

-

Solvent: 100% Acetonitrile (ACN).[1] Reasoning: ACN is aprotic and prevents any potential solvolysis of the succinimide ring that might occur in MeOH over long storage.

-

Storage: -20°C in amber glass.

Working Spiking Solutions (Serial Dilution)

Prepare a series of working solutions in 50:50 ACN:Water. These are 100x the final desired curve concentration.

| Working Std ID | Source Solution | Volume Source (µL) | Diluent Volume (µL) | Conc. of Working Std (ng/mL) | Final Curve Conc. (ng/mL) |

| WS-8 | Primary Stock | 100 | 900 | 100,000 | 1,000 (ULOQ) |

| WS-7 | WS-8 | 500 | 500 | 50,000 | 500 |

| WS-6 | WS-7 | 400 | 600 | 20,000 | 200 |

| WS-5 | WS-6 | 500 | 500 | 10,000 | 100 |

| WS-4 | WS-5 | 200 | 800 | 2,000 | 20 |

| WS-3 | WS-4 | 500 | 500 | 1,000 | 10 |

| WS-2 | WS-3 | 500 | 500 | 500 | 5 (LLOQ) |

| WS-Blank | N/A | 0 | 1000 | 0 | 0 |

Matrix Spiking (The Calibration Curve)

-

Aliquot 990 µL of blank matrix (Plasma) into 1.5 mL Eppendorf tubes.

-

Add 10 µL of the respective Working Standard (WS) to each tube.

-

Vortex for 30 seconds.

-

Result: This yields the Final Curve Conc. listed in the table above with only 1% organic solvent load, maintaining matrix integrity.

-

Visualization: Calibration Workflow

The following diagram illustrates the logical flow from solid reference material to the final instrument vial, ensuring traceability.

Figure 1: Step-by-step dilution and spiking workflow ensuring minimal organic solvent shock to biological matrices.[1]

Instrumental Method (LC-MS/MS)

Due to the lack of a basic amine (the nitrogen is protected in the imide ring), standard "Cathinone" methods using high pH or cation exchange will fail.

-

Column: C18 or Phenyl-Hexyl (for improved selectivity of the aromatic ring), 2.1 x 100 mm, 1.7 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Note: Methanol is preferred over ACN for the mobile phase here to enhance the protonation of the weak ketone/imide sites in the ESI source.

-

-

Ionization: ESI Positive mode ([M+H]+ or [M+Na]+).[1]

-

Target Transition: Monitor the loss of the succinimide ring or the cleavage of the alpha-carbon bond.[1]

-

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

5.0 min: 95% B

-

6.0 min: 95% B

-

6.1 min: 5% B (Re-equilibration)

-

Self-Validating Quality Control & Troubleshooting

To ensure Trustworthiness , the method must include a self-correcting logic loop. If a calibration curve fails, do not simply re-run; analyze the failure mode.

Acceptance Criteria (ICH M10)

-

Linearity:

using -

Accuracy: Mean concentration must be

of nominal ( -

Precision: CV

( -

Carryover: Blank sample after ULOQ must be

of LLOQ response.

Logic Diagram: QC Failure Analysis

Figure 2: Decision tree for diagnosing calibration failures, distinguishing between preparation errors and matrix effects.

References

-

ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[2][3][4] Link

-

U.S. Food and Drug Administration. (2018).[5][6][7] Bioanalytical Method Validation: Guidance for Industry.[2][5][6][7][8] Center for Drug Evaluation and Research.[5] Link

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11439, Succinimide. Retrieved February 13, 2026. Link

-

Wróbel, M. Z., et al. (2019). Synthesis and biological evaluation of new multi-target 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives. European Journal of Medicinal Chemistry. Link (Cited for structural stability context of pyrrolidine-2,5-diones).[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. hhs.gov [hhs.gov]

- 3. ICH M10 guideline: validation of bioanalytical methods [kymos.com]

- 4. database.ich.org [database.ich.org]

- 5. fda.gov [fda.gov]

- 6. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 7. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]

- 8. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

Application Note: Chiral Separation of 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione Enantiomers

Abstract